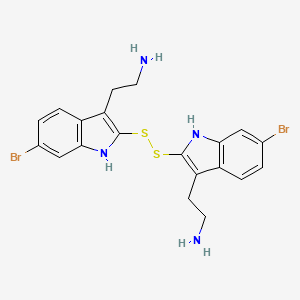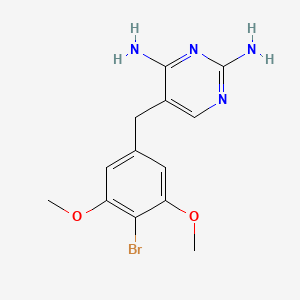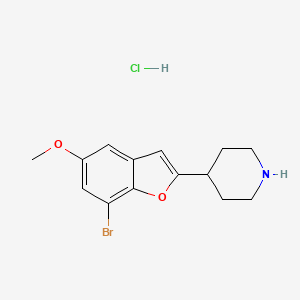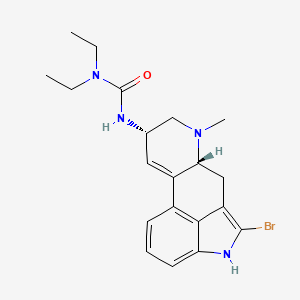
Bromperidol
Overview
Description
Mechanism of Action
Target of Action
Bromperidol is a first-generation butyrophenone antipsychotic . It is primarily used in the treatment of schizophrenia and other psychotic manifestations .
Mode of Action
It is known to possess properties similar to those of haloperidol , another butyrophenone antipsychotic. These properties are consistent with central antidopaminergic activity .
Biochemical Pathways
It is known that this compound, like other butyrophenone antipsychotics, likely impacts the dopamine pathways in the brain .
Pharmacokinetics
This compound is well absorbed following oral administration . Extensive first-pass metabolism reduces its bioavailability to about 50% of the dose . There is much interindividual variation in plasma this compound concentrations after administration of single doses . Steady-state plasma concentrations are attained after administration for about one week .
Result of Action
It is known that this compound has antipsychotic activity . Its overall efficacy was slightly greater than chlorpromazine and perphenazine, and similar to or slightly better than haloperidol in a small number of comparative studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stressful life experiences, especially those occurring early in life, have been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . This could potentially influence the efficacy of this compound in treating psychiatric disorders.
Biochemical Analysis
Biochemical Properties
Bromperidol possesses similar pharmacodynamic properties to haloperidol, which is consistent with central antidopaminergic activity . In vitro and in vivo studies have shown that this compound has a high affinity for central dopamine receptors . This suggests that this compound interacts with dopamine receptors in the brain, influencing biochemical reactions related to dopamine signaling .
Cellular Effects
This compound is primarily used to treat positive symptoms of psychosis, including perceptual abnormalities (hallucinations) and fixed, false, irrational beliefs (delusions) These effects suggest that this compound influences cell function by modulating the activity of neurons in the brain
Molecular Mechanism
It is known to have a high affinity for central dopamine receptors, suggesting that it may exert its effects at the molecular level through binding interactions with these receptors This could potentially lead to the inhibition or activation of enzymes and changes in gene expression related to dopamine signaling
Temporal Effects in Laboratory Settings
One study suggests that this compound is well-tolerated in animal models, indicating potential stability and minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known that this compound is well absorbed following oral administration, although extensive first-pass metabolism reduces bioavailability to about 50% of the dose .
Transport and Distribution
Following intravenous administration, radiolabelled this compound was widely distributed to various organs in dogs . In particular, uptake into brain tissue was rapid and prolonged .
Subcellular Localization
Given its high affinity for central dopamine receptors, it is likely that this compound localizes to areas of the brain where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of bromperidol often involves the use of high molecular weight polymers for sustained release formulations. For example, this compound can be incorporated into a base composed of polylactic acid or poly(lactic-co-glycolic) acid to create a sustained release microsphere preparation .
Chemical Reactions Analysis
Types of Reactions: Bromperidol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its reduced form, affecting its pharmacological activity.
Substitution: Halogenation and other substitution reactions can modify the bromine or fluorine atoms in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its N-oxide and reduced forms .
Scientific Research Applications
Bromperidol has a wide range of scientific research applications:
Comparison with Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.
Chlorpromazine: A phenothiazine antipsychotic with broader receptor activity.
Fluphenazine: A piperazine derivative with similar antipsychotic properties.
Uniqueness: Bromperidol is unique in its high affinity for dopamine receptors and its relatively rapid onset of action compared to other antipsychotics . It also has a long-acting ester form, this compound decanoate, which is used for depot injections .
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNONIVDFXQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022690 | |
| Record name | Bromperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-90-6 | |
| Record name | Bromperidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromperidol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromperidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bromperidol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromperidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromperidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bromperidol's primary mechanism of action?
A1: this compound primarily exerts its antipsychotic effects by acting as a dopamine D2 receptor antagonist. [, ] This means it blocks dopamine from binding to these receptors, primarily in the mesolimbic pathway of the brain, which is thought to be responsible for the positive symptoms of schizophrenia. []
Q2: Does this compound affect other neurotransmitter systems?
A2: While this compound demonstrates high affinity for dopamine D2 receptors, studies suggest it can also interact with other neurotransmitter systems, including serotonin and histamine receptors, albeit with lower affinity. [, ] This broader interaction profile may contribute to its overall clinical effects and side effect profile. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C21H23BrFNO2 and a molecular weight of 420.33 g/mol. []
Q4: Are there any available spectroscopic data for this compound?
A4: Yes, several studies utilize various spectroscopic techniques to characterize this compound. Mass spectrometry has been used to analyze its fragmentation pattern and identify metabolites. [, ] Gas chromatography coupled with electron capture detection and high-performance liquid chromatography have been employed to quantify this compound levels in biological samples. [, ]
Q5: How is this compound absorbed and distributed in the body?
A5: this compound exhibits slow absorption following oral administration, reaching peak plasma concentrations between 1.5 to 4 hours. [, ] It displays wide distribution throughout the body, crossing the blood-brain barrier to reach its target site in the central nervous system. [, ]
Q6: How is this compound metabolized and excreted?
A6: this compound undergoes extensive metabolism, primarily in the liver. [, ] Unlike rats and dogs, where oxidative N-dealkylation is the major metabolic pathway, humans predominantly metabolize this compound through conjugation with glucuronic acid, forming the O-glucuronide conjugate as the primary metabolite. [, , , ] Excretion occurs primarily through urine and feces. [, , ]
Q7: Are there any known drug interactions with this compound?
A7: Yes, research shows potential for drug interactions. Levomepromazine, a sedative, can elevate this compound plasma levels by inhibiting its metabolism. [, ] Similarly, itraconazole, a CYP3A4 inhibitor, can significantly increase both haloperidol and this compound plasma concentrations. [] Concomitant use of these medications requires careful monitoring for potential adverse effects. [, ]
Q8: How does this compound compare to haloperidol in terms of efficacy and side effects?
A8: Clinical trials comparing this compound and haloperidol have shown similar efficacy in treating psychotic symptoms. [, , ] Both drugs can cause extrapyramidal side effects, but some studies suggest this compound might have a milder sedative effect and potentially a slightly more favorable side effect profile. [, ]
Q9: What are the challenges in formulating this compound?
A9: this compound's low water solubility poses a challenge in formulation development, potentially affecting its dissolution and absorption. [] Research focuses on exploring formulation strategies to enhance solubility and bioavailability. []
Q10: Are there any ongoing research areas for this compound?
A10: Further research is needed to understand the long-term effects of this compound, particularly its impact on cognitive function and metabolic parameters. [] Additionally, exploring novel drug delivery systems, such as nanoparticles, could potentially enhance its therapeutic efficacy and minimize side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)
![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)







![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)


